molecular formula C9H7F3N2OS B11071353 2-Thioxo-2-{[4-(trifluoromethyl)phenyl]amino}acetamide

2-Thioxo-2-{[4-(trifluoromethyl)phenyl]amino}acetamide

Cat. No.: B11071353
M. Wt: 248.23 g/mol
InChI Key: UCVRVABFSZEJPH-UHFFFAOYSA-N
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Description

2-Thioxo-2-{[4-(trifluoromethyl)phenyl]amino}acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which can significantly influence its chemical and biological properties.

Preparation Methods

The synthesis of 2-Thioxo-2-{[4-(trifluoromethyl)phenyl]amino}acetamide typically involves the reaction of 4-(trifluoromethyl)aniline with carbon disulfide and chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol .

Chemical Reactions Analysis

2-Thioxo-2-{[4-(trifluoromethyl)phenyl]amino}acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-Thioxo-2-{[4-(trifluoromethyl)phenyl]amino}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Thioxo-2-{[4-(trifluoromethyl)phenyl]amino}acetamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

2-Thioxo-2-{[4-(trifluoromethyl)phenyl]amino}acetamide can be compared with other thiazole derivatives, such as:

Properties

Molecular Formula

C9H7F3N2OS

Molecular Weight

248.23 g/mol

IUPAC Name

2-sulfanylidene-2-[4-(trifluoromethyl)anilino]acetamide

InChI

InChI=1S/C9H7F3N2OS/c10-9(11,12)5-1-3-6(4-2-5)14-8(16)7(13)15/h1-4H,(H2,13,15)(H,14,16)

InChI Key

UCVRVABFSZEJPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=S)C(=O)N

Origin of Product

United States

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